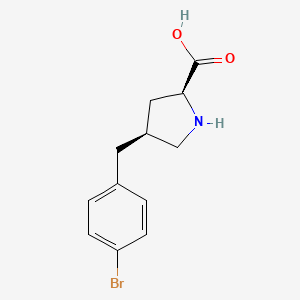
(4s)-4-(4-bromo-benzyl)-l-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 4-bromobenzyl chloride.
Formation of Intermediate: The pyrrolidine is first protected using a suitable protecting group to prevent unwanted reactions. The protected pyrrolidine is then reacted with 4-bromobenzyl chloride under basic conditions to form the intermediate compound.
Deprotection and Carboxylation: The protecting group is removed, and the intermediate is subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to yield (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present in the molecule.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Coupling reagents such as carbodiimides (e.g., EDC, DCC) are used to facilitate the formation of amides or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce amides or esters.
Applications De Recherche Scientifique
(2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromobenzyl group can enhance binding affinity to certain molecular targets, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
(2S,4S)-4-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
(2S,4S)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.
(2S,4S)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: The presence of the bromobenzyl group in (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for enhanced binding affinity in biological systems. This makes it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C12H14BrNO2 |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
(2S,4S)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11-/m0/s1 |
Clé InChI |
KBZRUYGFVGXOBD-ONGXEEELSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br |
SMILES canonique |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















